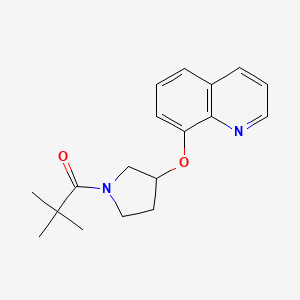

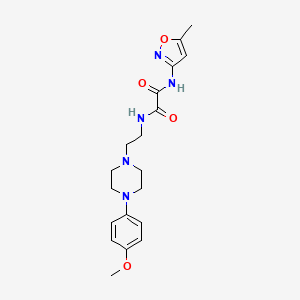

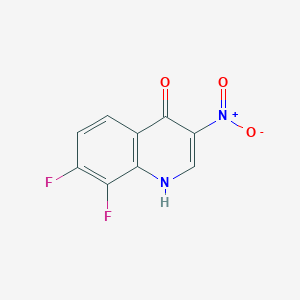

![molecular formula C19H22N4O3S B2649541 4-(propan-2-yloxy)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide CAS No. 2034372-86-4](/img/structure/B2649541.png)

4-(propan-2-yloxy)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It contains several functional groups, including a pyridine ring, a pyrazole ring, a sulfonamide group, and an ether group. The presence of these groups would significantly influence the compound’s chemical behavior .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, are not available in the literature .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

The compound is used in the synthesis of new heterocyclic compounds with potential applications in medicinal chemistry. For instance, the synthesis and antimicrobial activity of heterocycles based on sulfonamide pyrazoles have been explored, demonstrating the compound's utility in creating new antibacterial agents (El‐Emary, Al-muaikel, & Moustafa, 2002). Similarly, the development of nanofiber dressing mats loaded with a sulfonamide analog for wound healing showcases the compound's role in biomedical applications (Elsayed, Madkour, & Azzam, 2020).

Anticancer Activity

Research has also focused on the anticancer potential of compounds derived from sulfonamide analogs. For example, Co(II) complexes of sulfonamide derivatives have been synthesized and shown to possess fluorescence properties and anticancer activity (Vellaiswamy & Ramaswamy, 2017). This indicates the compound's potential in developing new anticancer treatments.

Antimicrobial and Antioxidant Activities

The compound has been instrumental in synthesizing new sulfonamides with significant antimicrobial and antioxidant activities. These activities highlight the compound's utility in developing new therapies for bacterial infections and oxidative stress-related conditions (Badgujar, More, & Meshram, 2017).

Enzyme Inhibition for Therapeutic Applications

Derivatives of the compound have been investigated for their enzyme inhibition capabilities, particularly targeting carbonic anhydrase and acetylcholinesterase. This research is crucial for developing treatments for conditions like glaucoma, neurological disorders, and cancers (Ozgun et al., 2019).

Material Science and Green Chemistry Applications

The compound's derivatives have been utilized in material science, for example, in the functional modification of hydrogels for medical applications, demonstrating its versatility beyond pharmaceuticals (Aly, Aly, & El-Mohdy, 2015).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-propan-2-yloxy-N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O3S/c1-15(2)26-18-3-5-19(6-4-18)27(24,25)22-11-12-23-14-17(13-21-23)16-7-9-20-10-8-16/h3-10,13-15,22H,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMRQKLARXVMVFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)S(=O)(=O)NCCN2C=C(C=N2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(propan-2-yloxy)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

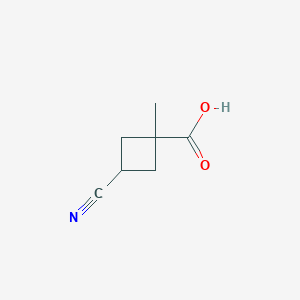

![N-[(E)-[1-(4-methoxyphenyl)-2-methyl-6,7-dihydro-5H-indol-4-ylidene]amino]aniline](/img/structure/B2649467.png)

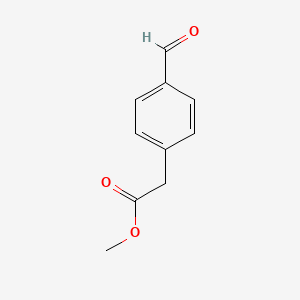

![7-(4-methoxyphenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B2649475.png)

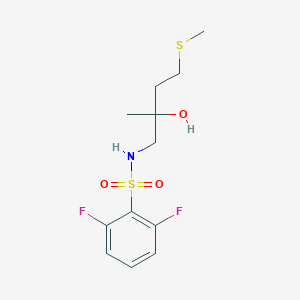

![5-((2,5-Dimethoxyphenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2649478.png)